Cas no 656247-17-5 (Nintedanib)
Nintedanib é um inibidor de tirosina quinase que atua principalmente sobre os receptores do fator de crescimento derivado de plaquetas (PDGFR), fator de crescimento fibroblástico (FGFR) e fator de crescimento endotelial vascular (VEGFR). Este composto é utilizado no tratamento da fibrose pulmonar idiopática (FPI) e de certos tipos de câncer, como o carcinoma de pulmão de células não pequenas. Sua ação antifibrótica e antiangiogênica ajuda a retardar a progressão da doença, preservando a função pulmonar. O nintedanib demonstra seletividade por alvos moleculares específicos, reduzindo efeitos colaterais sistêmicos. Sua biodisponibilidade oral facilita a administração, sendo metabolizado principalmente pelo CYP3A4. Estudos clínicos comprovam sua eficácia na diminuição do declínio da capacidade vital forçada (CVF) em pacientes com FPI.

Nintedanib structure
Nome do Produto:Nintedanib
N.o CAS:656247-17-5
MF:C31H33N5O4
MW:539.62482714653
MDL:MFCD11974012
CID:828465
PubChem ID:135423438
Nintedanib Propriedades químicas e físicas
Nomes e Identificadores
-
- BIBF 1120
- VARGATEF
- INTEDANIB
- Nintedanib
- Nintedanib (BIBF 1120)
- (Z)-Methyl 3-((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)-phenylamino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
- [14C]-Intedanib
- methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate
- Nintedanib (BIBF 1120,BIBF-1120 , Intedanib, Vargatef®)
- [14C]-Imidafenacin
- 3-[1-(4-{methyl-[2-(4-methyl-piperazin-1-yl)-acetyl]amino}phenylamino)-1-phenylmeth-(Z)-ylidene]-2-oxo-2,3-dihydro-1H-indole-6-carb
- 3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone
- 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyramide
- AC1O5FJP
- BIBF-1120
- Imidafenacin
- Staybla
- Staybla (TN)
- SureCN929680
- Uritos
- Uritos (TN)
- methyl (3Z)-3-{[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}phenyl)amino](phenyl)methylidene
- BIBF1120
- OFEV
- (Z)-methyl 3-((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenylamino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
- G6HRD2P839
- Methyl (3z)-3-{[(4-{methyl[(4-Methylpiperazin-1-Yl)acetyl]amino}phenyl)amino](Phenyl)methyl
- HMS3654A05
- 3-[[4-[methyl-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylic acid methyl ester
- AKOS005145820
- methyl 3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- BDBM50026612
- Nintedanib (USAN/INN)
- NCGC00263156-13
- 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-, methyl ester, (3Z)-; 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-, methyl ester, (3Z)- (9CI); BIBF 1120; Nintedanib; Ofev; Vargatef
- NINTEDANIB [WHO-DD]
- methyl (3Z)-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- Nintedanib (free base)
- NCGC00263156-01
- HY-50904
- Nintedanib, Free Base
- Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate
- methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
- BIBF1120,Vargatef
- BCP09316
- 928326-83-4
- BCP9000405
- BRD-K49075727-001-08-5
- D10481
- EX-A341
- HMS3244B06
- SCHEMBL1535871
- NSC757442
- Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
- Q27163267
- 1160294-26-7
- SMR004701273
- J-502642
- HMS3244B10
- CID 9809715
- SCHEMBL25226025
- methyl 2-hydroxy-3-[(E)-({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}imino)(phenyl)methyl]-1H-indole-6-carboxylate
- BRD-K49075727-001-09-3
- BIBF 1120 , Intedanib
- methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- INTEDANIB [MI]
- HSDB 8339
- NSC800805
- HMS3295K01
- NCGC00389321-03
- Nintedanib [USAN]
- BN164249
- NS00099369
- KS-1434
- SCHEMBL431007
- DTXSID20918936
- UNII-G6HRD2P839
- CHEBI:91413
- MLS006010165
- Nintedanib- Bio-X
- US10669235, Nintedanib
- BDBM445209
- Q15149723
- BIBF1120 (Vargatef)
- EN300-188528
- 1ST179559
- s1010
- NSC-757442
- AC-25071
- AKOS025401745
- SDCCGSBI-0654257.P002
- Nintedanib [INN]
- Nintedanib [USAN:INN]
- CHEBI:85164
- Vargatef Base
- 656247-17-5
- Z2756516920
- CHEMBL5303538
- NSC756659
- EX-A2818
- CS-0104
- (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
- DTXSID201025948
- CCG-264775
- AKOS026750205
- SY034707
- SW218301-2
- NCGC00263156-14
- XZXHXSATPCNXJR-ZIADKAODSA-N
- NSC-756659
- Nintedanib (BIBF 1120)?
- 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-, methyl ester
- GTPL5936
- DB09079
- MFCD11974012
- BCP01744
- NINTEDANIB [VANDF]
- NCGC00263156-15
- NSC-800805
- Methyl (Z)-3-[[[4-[N-Methyl-2-(4-methyl-1-piperazinyl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate
- OFEV COMPONENT NINTEDANIB
- BRD-K49075727-001-01-0
- NS00040680
- SCHEMBL431006
- Methyl (3Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylidene)-2-oxo-2,3-dihydro-1h-indole-6-carboxylate
- HMS3244B14
- SB11190
- CHEMBL2136735
- NCGC00263156-02
-
- MDL: MFCD11974012
- Inchi: 1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/b32-29+
- Chave InChI: CPMDPSXJELVGJG-UUDCSCGESA-N
- SMILES: O=C(C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])N(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])/N=C(\C1C([H])=C([H])C([H])=C([H])C=1[H])/C1=C(N([H])C2C([H])=C(C(=O)OC([H])([H])[H])C([H])=C([H])C1=2)O[H]
Propriedades Computadas
- Massa Exacta: 539.253255g/mol
- Carga de Superfície: 0
- XLogP3: 4.3
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Ligações Rotativas: 8
- Massa monoisotópica: 539.253255g/mol
- Massa monoisotópica: 539.253255g/mol
- Superfície polar topológica: 102Ų
- Contagem de Átomos Pesados: 40
- Complexidade: 892
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Cor/Forma: No data available
- Ponto de Fusão: No data available
- Ponto de ebulição: 742.199°C at 760 mmHg
- Ponto de Flash: 402.7±32.9 °C
Nintedanib Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Nintedanib Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-50904-10mg |
Nintedanib |
656247-17-5 | 99.82% | 10mg |
¥900 | 2024-04-18 | |
Ambeed | A181556-50mg |
Methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate |
656247-17-5 | 99+% | 50mg |
$8.0 | 2025-02-20 | |
Ambeed | A181556-25g |
Methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate |
656247-17-5 | 99+% | 25g |
$486.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1300000-10g |
Nintedanib |
656247-17-5 | 98% | 10g |
$295 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022855-25mg |
Nintedanib |
656247-17-5 | 99% | 25mg |
¥29 | 2024-05-22 | |
MedChemExpress | HY-50904-10mM*1mLinDMSO |
Nintedanib |
656247-17-5 | 99.82% | 10mM*1mLinDMSO |
¥712 | 2022-05-30 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30933-0.25g |
BIBF 1120 |
656247-17-5 | 97% | 0.25g |
¥777 | 2023-09-15 | |
DC Chemicals | DC7084-1 g |
Nintedanib (BIBF 1120) |
656247-17-5 | 99.50% | 1g |
$800.0 | 2022-10-31 | |
Enamine | EN300-188528-0.25g |
methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate |
656247-17-5 | 95% | 0.25g |
$126.0 | 2023-09-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64550-10mg |
BIBF 1120 |
656247-17-5 | 10mg |
¥399.0 | 2021-09-08 |
Nintedanib Literatura Relacionada
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Categorias Relacionadas
- Produtos Farmacêuticos e Bioquímicos Médico Classe Alvo
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Indóis e derivados ácidos carboxílicos de indol
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Indóis e derivados Ácidos carboxílicos de indol e derivados ácidos carboxílicos de indol
656247-17-5 (Nintedanib) Produtos relacionados
- 170566-51-5(1-Piperazineacetamide,N-[(1R)-2-[acetyl[(2-methoxyphenyl)methyl]amino]-1-(1H-indol-3-ylmethyl)ethyl]-4-phenyl-)
- 74767-14-9(Benzoic acid,2-[[[4-(acetylamino)phenyl]methylene]amino]-, 6-methoxy-2-methyl-4-quinolinylester)
- 593237-12-8( )
- 593237-21-9( )
- 1142204-71-4([(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid)
- 103343-15-3(2H-1,4-Benzodiazepin-2-one,1,3-dihydro-3-(hydroxy-1H-indol-3-ylmethyl)-1-methyl-5-phenyl-)
- 894783-71-2(Nintedanib Carboxylic Acid)
- 143603-79-6(1H-Indole-2-carboxylicacid, 3-[[[4-(acetylamino)phenyl]methylene]amino]-, ethyl ester)
- 928326-83-4(BIBF-1120)
- 593236-66-9
Fornecedores recomendados
atkchemica
(CAS:656247-17-5)Nintedanib

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:656247-17-5)Nintedanib

Pureza:99% HPLC
Quantidade:1g
Preço ($):Inquérito